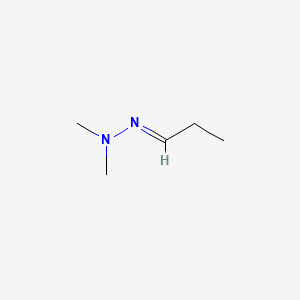

Propionaldehyde dimethylhydrazone

Description

Structure

3D Structure

Properties

CAS No. |

7422-93-7 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

N-methyl-N-[(E)-propylideneamino]methanamine |

InChI |

InChI=1S/C5H12N2/c1-4-5-6-7(2)3/h5H,4H2,1-3H3/b6-5+ |

InChI Key |

FWXVUFLNENPJHD-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=N/N(C)C |

Canonical SMILES |

CCC=NN(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Propionaldehyde Dimethylhydrazone

Classical Condensation Approaches from Propionaldehyde (B47417) and Dimethylhydrazine

The most fundamental and widely utilized method for preparing propionaldehyde dimethylhydrazone is the direct condensation of propionaldehyde with 1,1-dimethylhydrazine (B165182). lookchem.com This reaction is typically carried out in a suitable solvent, with or without the presence of a catalyst, and often involves simple mixing of the reactants followed by a workup procedure to isolate the product.

The reaction proceeds by the nucleophilic addition of the terminal nitrogen of 1,1-dimethylhydrazine to the carbonyl carbon of propionaldehyde. This is followed by a dehydration step, which is often the rate-limiting step and can be facilitated by a mild acid catalyst or by heating to remove the water formed. Common solvents for this type of reaction include alcohols like ethanol (B145695) or methanol, which are effective at dissolving the reactants and facilitating the reaction. rsc.org In some protocols, the aldehyde is added dropwise to the hydrazine (B178648) solution to control the reaction temperature, especially if the reaction is exothermic.

Table 1: Typical Components and Conditions for Classical Synthesis

| Component | Role | Common Examples | Notes |

|---|---|---|---|

| Aldehyde | Reactant | Propionaldehyde | The electrophilic partner in the reaction. |

| Hydrazine | Reactant | 1,1-Dimethylhydrazine | The nucleophilic partner in the reaction. |

| Solvent | Reaction Medium | Ethanol, Methanol | Dissolves reactants and facilitates the reaction. |

| Catalyst (Optional) | Speeds up dehydration | Acetic Acid (trace amounts) | Protonates the carbonyl oxygen, making the carbon more electrophilic. |

Catalytic Protocols for this compound Formation

Modern synthetic chemistry often seeks to improve upon classical methods by employing catalysts that can increase reaction rates, improve yields, and allow for milder reaction conditions. While specific literature on advanced catalytic protocols for this compound is sparse, the principles of modern organocatalysis for C=N bond formation are directly applicable.

Amine-based organocatalysts, such as derivatives of prolinol, have been shown to be effective in catalyzing the formation of iminium intermediates from aldehydes. nih.gov This process occurs via an enamine-iminium mechanism. nih.gov Such catalysts could be applied to hydrazone formation to accelerate the reaction between propionaldehyde and dimethylhydrazine. The catalyst would activate the aldehyde, making it more susceptible to nucleophilic attack by the hydrazine. This approach can lead to higher efficiency and may avoid the need for strong acid catalysts or high temperatures, which can sometimes cause side reactions or degradation of starting materials or products.

Table 2: Comparison of Uncatalyzed vs. Potential Catalytic Approaches

| Feature | Classical (Uncatalyzed/Mild Acid) | Potential Organocatalytic Approach |

|---|---|---|

| Activation | Relies on inherent reactivity, sometimes with a stoichiometric or catalytic amount of simple acid (e.g., acetic acid). | Utilizes a substoichiometric amount of an organocatalyst (e.g., a prolinol derivative) to form a highly reactive iminium intermediate. nih.gov |

| Reaction Rate | Moderate to slow; may require heating. | Potentially faster, allowing for lower reaction temperatures. |

| Conditions | Often requires reflux to remove water. | May proceed efficiently at or below room temperature. |

| Selectivity | Generally high for simple hydrazones. | Can offer high selectivity and minimize side products. |

Purification Strategies for Research-Grade this compound

Achieving research-grade purity (>98-99%) for this compound, a liquid with a boiling point of approximately 116.4°C, requires specific purification techniques to remove unreacted starting materials, the water byproduct, and any side products. lookchem.com

Fractional Distillation: Given its liquid nature and defined boiling point, fractional distillation is a primary method for purification. Distillation under atmospheric or reduced pressure can effectively separate the product from less volatile impurities (like salts or polymerized materials) and more volatile components (like residual propionaldehyde, b.p. 46-50°C). wikipedia.org

Column Chromatography: Purification can also be achieved using silica (B1680970) gel column chromatography. However, a significant challenge is that free hydrazones can be prone to decomposition on acidic silica gel. reddit.com To mitigate this, the solvent system (eluent) is often doped with a small amount of a tertiary base, such as 1% triethylamine, to neutralize the acidic sites on the silica and prevent product degradation during purification. reddit.comresearchgate.net

Liquid-Liquid Extraction: Before final purification, a liquid-liquid extraction is a useful workup step. The reaction mixture can be diluted with a water-immiscible solvent (like diethyl ether or ethyl acetate) and washed with water or brine to remove any water-soluble impurities, such as salts or residual dimethylhydrazine.

Trituration and Crystallization Techniques: If the product is an oil contaminated with other oils or solids, trituration can be effective. This involves stirring the crude oily product with a cold non-polar solvent, such as pentane (B18724) or n-hexane. researchgate.net This process can either induce the product to solidify or dissolve impurities, leaving a purer oil. For some hydrazones, crystallization from a suitable solvent like acetonitrile (B52724) or a mixed solvent system (e.g., ethyl acetate-hexane) at low temperatures can yield highly pure crystalline material. researchgate.net

Table 3: Summary of Purification Techniques | Technique | Principle | Application for this compound | Reference/Notes | | :--- | :--- | :--- | :--- | | Fractional Distillation | Separation based on boiling point differences. | Primary method for purifying the liquid product from non-volatile or more volatile impurities. | B.P. is ~116.4°C. lookchem.com | | Column Chromatography | Separation based on polarity differences. | Effective for removing closely related impurities. Requires a basic modifier (e.g., triethylamine) in the eluent. reddit.comresearchgate.net | | Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Used in the initial workup to remove water and water-soluble byproducts. | Standard workup procedure. | | Trituration | Washing/solidifying an oil with a non-polar solvent. | Can be used to purify the crude oil by removing soluble impurities or inducing solidification. researchgate.net |

Fundamental Reactivity and Mechanistic Investigations of Propionaldehyde Dimethylhydrazone

Azaenolate Formation and Stability from Propionaldehyde (B47417) Dimethylhydrazone

The generation of azaenolates from propionaldehyde dimethylhydrazone is a foundational step for its use in carbon-carbon bond formation. This process involves the deprotonation of the α-carbon, leading to a nucleophilic species that is central to many synthetic transformations.

Lithium azaenolates are commonly generated from the deprotonation of imines, such as this compound, using strong lithium amide bases like lithium diisopropylamide (LDA) or alkyllithium reagents. ucl.ac.uk The resulting lithium azaenolate is a powerful nucleophile that can react with a variety of electrophiles, including alkyl halides and aldehydes. ucl.ac.uk The use of a strong, bulky base like LDA is often preferred to ensure rapid and complete deprotonation, especially when kinetic control is desired. udel.edumasterorganicchemistry.com The large pKa difference between the conjugate acid of LDA (diisopropylamine, pKa ≈ 36) and the α-proton of the hydrazone (analogous to ketones, pKa ≈ 18-20) ensures that the deprotonation is essentially irreversible. udel.edu This process "locks" the molecule into its azaenolate form, ready for subsequent reaction. udel.edu

The regioselectivity of deprotonation in unsymmetrical ketones and their derivatives, like this compound, can be directed by either kinetic or thermodynamic control. ochemacademy.comyoutube.comrsc.org

Kinetic Control : This is typically achieved by using a strong, sterically hindered base such as LDA at low temperatures (e.g., -78°C) with short reaction times. ochemacademy.com These conditions favor the removal of the most sterically accessible proton, leading to the formation of the less substituted, or kinetic, azaenolate. udel.edumasterorganicchemistry.com The reaction is rapid and irreversible, preventing equilibration to the more stable thermodynamic product. udel.edu For this compound, the kinetic product would result from the deprotonation of the methyl group.

Thermodynamic Control : To form the more stable, more substituted azaenolate, conditions that allow for equilibrium are required. This generally involves using a smaller, strong base (like sodium hydride or sodium ethoxide) at higher temperatures (room temperature or above) for longer reaction periods. ochemacademy.com These conditions allow the initially formed kinetic product to revert to the starting material and eventually form the more thermodynamically stable product. udel.edu In the case of this compound, the thermodynamic azaenolate would be the one with the double bond involving the more substituted carbon.

| Control Type | Conditions | Resulting Azaenolate |

| Kinetic | Strong, bulky base (e.g., LDA), Low temperature (-78°C), Short reaction time | Less substituted, formed faster |

| Thermodynamic | Strong, small base (e.g., NaH), Higher temperature (≥ RT), Long reaction time | More substituted, more stable |

Stereochemical Aspects of this compound-Derived Azaenolates

The geometry of the azaenolate formed from this compound is a critical factor in determining the stereochemistry of the final product in subsequent alkylation or aldol (B89426) reactions.

The deprotonation of this compound can lead to the formation of two stereoisomeric azaenolates, designated as E and Z. Research has shown that when the substituent on the nitrogen is an alkyl group, the resulting lithium azaenolates are conformationally stable. ucl.ac.uk However, these E and Z isomers can be equilibrated under mild conditions. ucl.ac.uk The geometry of the azaenolate plays a significant role in directing the approach of an electrophile, thereby influencing the stereochemical outcome of the reaction. The ability to control the E/Z ratio is therefore of paramount importance for stereoselective synthesis.

The stereoselectivity of azaenolate formation is influenced by several factors, including the structure of the hydrazone, the base used for deprotonation, the solvent, and the reaction temperature. For acyclic ketimines, the use of hexamethylphosphoramide (B148902) (HMPA) as an additive with sec-butyllithium (B1581126) has been shown to lead exclusively to the kinetic product. ucl.ac.uk The choice of the lithium amide base can also impact the stereochemistry of the resulting enolate. masterorganicchemistry.com Low temperatures are generally employed to favor the kinetic product and can "freeze out" a particular geometry, preventing equilibration. udel.edu The interplay of these factors allows for a degree of control over the E/Z ratio of the azaenolate, which is crucial for achieving high stereoselectivity in subsequent reactions.

Electrophilic and Nucleophilic Character of this compound and its Derivatives

This compound itself is not typically considered electrophilic. However, its deprotonated form, the lithium azaenolate, is a potent nucleophile. The increased energy of the Highest Occupied Molecular Orbital (HOMO) of the azaenolate, due to the presence of the nitrogen atom's lone pair, enhances its nucleophilicity compared to a standard enol. ucl.ac.uk This makes it highly reactive towards a wide range of electrophiles.

The primary utility of this compound lies in the nucleophilic character of its derived azaenolate. This intermediate readily participates in reactions with various electrophiles, most notably:

Alkyl halides : This leads to the formation of α-alkylated aldehydes after hydrolysis of the hydrazone.

Aldehydes and ketones : This results in the formation of β-hydroxy aldehydes (after hydrolysis), a classic aldol-type reaction.

The reactivity of the azaenolate allows for the construction of new carbon-carbon bonds at the α-position of the original aldehyde, making it a cornerstone of modern synthetic organic chemistry.

Nucleophilic Reactivity of the Hydrazone Carbon Atom

The carbon atom of the C=N double bond in this compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of hydrazone chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The electrophilicity of the hydrazone carbon is influenced by the electronic properties of the substituents on both the carbon and nitrogen atoms. In this compound, the ethyl group attached to the carbon is electron-donating, which slightly reduces the electrophilicity compared to formaldehyde (B43269) dimethylhydrazone. However, it remains sufficiently reactive to participate in a variety of nucleophilic addition reactions.

The general reactivity of carbonyl compounds and their derivatives is influenced by both steric and electronic factors. libretexts.org Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. libretexts.orgyoutube.com Similarly, the reactivity of hydrazones is affected by the size of the groups attached to the hydrazone carbon.

The partial positive charge on the carbonyl carbon makes it an electrophile and a target for nucleophilic attack. libretexts.org This principle extends to the hydrazone carbon in this compound. The presence of electron-donating alkyl groups can decrease the positive charge on the carbon, making it less electrophilic. youtube.com Conversely, electron-withdrawing groups would increase its reactivity towards nucleophiles. libretexts.orgyoutube.com

Electrophilic Reactivity of the Hydrazone Carbon Atom

The nitrogen atom of the dimethylamino group is nucleophilic and can be protonated or alkylated. Protonation of the nitrogen atom increases the electrophilicity of the hydrazone carbon, making it more susceptible to attack by weak nucleophiles.

In general, the electrophilicity of the carbonyl carbon in aldehydes and ketones is a key determinant of their reactivity. youtube.com Factors that increase the partial positive charge on this carbon enhance its electrophilic nature. libretexts.org While propionaldehyde is more reactive than benzaldehyde (B42025) towards nucleophilic addition due to the electron-donating resonance effect of the phenyl group in benzaldehyde, the alkyl group in propionaldehyde has a weaker electron-donating inductive effect. doubtnut.comyoutube.comyoutube.com This concept of electrophilicity is directly applicable to the hydrazone derivative.

Hydrolysis Mechanisms for Carbonyl Regeneration from this compound Derivatives

The hydrolysis of hydrazones to regenerate the parent carbonyl compound is a crucial transformation in organic synthesis, often employed as a protecting group strategy. The mechanism of hydrolysis for N,N-dimethylhydrazones, including this compound, typically occurs under acidic conditions.

The process is initiated by the protonation of the imine nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the activated carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of unsymmetrical dimethylhydrazine lead to the formation of the corresponding carbonyl compound, in this case, propionaldehyde.

The rate and efficiency of hydrolysis can be influenced by the pH of the medium and the structure of the hydrazone. Studies on the hydrolysis of related N-acylimidazole derivatives have shown that the mechanism can vary with pH. researchgate.net For instance, at certain pH ranges, the hydrolysis can be catalyzed by neighboring groups or proceed through a water-mediated pathway. researchgate.net In some cases, the ease of nucleophilic attack is more critical than the protonation of the leaving group. researchgate.net

Oxidative Transformations of this compound

The oxidation of hydrazones can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on the oxidative transformations of this compound are not extensively detailed in the provided search results, general principles of hydrazone oxidation can be applied.

Oxidation of the C=N bond can occur, potentially leading to the formation of nitriles, azines, or other oxidized species. The presence of the N-N bond also introduces the possibility of oxidative cleavage.

Related research on the oxidation of other aldehydes and their derivatives provides some insights. For example, the oxidation of 3,4-dihydroxyphenylacetaldehyde (B32087) can generate reactive intermediates. nih.gov Furthermore, kinetic studies on the oxidation of various aldehydes by potassium permanganate (B83412) have been used to determine their electrophilicity and nucleophilicity. researchgate.net

Thermal Isomerization Pathways of this compound

N,N-dimethylhydrazones of aliphatic aldehydes can exist as E and Z geometric isomers with respect to the C=N double bond. The E-isomer is generally the more thermodynamically stable form. researchgate.net

Thermal energy can induce isomerization between the E and Z forms. Computational studies on acetaldehyde (B116499) N,N-dimethylhydrazone have investigated the Gibbs energy of activation for this Z/E thermal isomerization. researchgate.netnih.gov These studies suggest an inversion pathway for the isomerization process, where the energy barrier is dependent on the substituents at the carbon atom. researchgate.net For aliphatic aldehyde N,N-dimethylhydrazones, the rate of thermal Z to E reversion follows the order of steric bulk of the alkyl group: t-butyl > ethyl > methyl. researchgate.net

The pyrolysis of the parent aldehyde, propionaldehyde, has been studied at high temperatures, revealing various decomposition and isomerization pathways, including the formation of methylketene (B14734522) and propyne. nih.gov While these conditions are much harsher than those typically used for hydrazone isomerization, it highlights the inherent thermal reactivity of the propanal framework. Theoretical studies on the thermal decomposition and isomerization of other carbonyl compounds like furfural (B47365) also show complex reaction pathways. rsc.org

Applications of Propionaldehyde Dimethylhydrazone in Advanced Organic Synthesis

Role as an Acyl Anion Equivalent and Umpolung Reagent in C-C Bond Formation

One of the most significant applications of aldehyde N,N-dialkylhydrazones, including propionaldehyde (B47417) dimethylhydrazone, is their function as neutral acyl anion equivalents. researchgate.netresearchgate.net This concept falls under the broader strategy of "umpolung," a term that describes the reversal of the normal polarity of a functional group. rjstonline.com Typically, the carbonyl carbon of an aldehyde is electrophilic. However, by converting the aldehyde to its dimethylhydrazone derivative, the reactivity is inverted, rendering the former carbonyl carbon nucleophilic. researchgate.netrjstonline.compharmacy180.com

Alkylation Reactions via Propionaldehyde Dimethylhydrazone Azaenolates

The formation of azaenolates from this compound provides a powerful tool for alkylation reactions. Deprotonation of the hydrazone at the α-carbon generates a nucleophilic azaenolate species that can react with various electrophiles, such as alkyl halides. ucl.ac.uk The regioselectivity of this deprotonation and subsequent alkylation can be influenced by factors such as the base used, the solvent, and the presence of additives like HMPA or TMEDA. ucl.ac.uk

For instance, studies on the alkylation of azaenolates derived from related systems have shown that the choice of base, such as butyllithium (B86547) versus LDA, can impact the regioselectivity of deprotonation, leading to either the kinetic or thermodynamic product. ucl.ac.uk Specifically, the dimethylhydrazone azaenolate of 2-methylcyclohexanone (B44802) has demonstrated complete selectivity for the kinetic product upon alkylation. ucl.ac.uk While acyclic ketimines can sometimes yield mixtures of products, the use of HMPA with sec-butyllithium (B1581126) has been shown to exclusively favor the kinetic product in certain cases. ucl.ac.uk The resulting alkylated hydrazones can then be hydrolyzed to furnish the corresponding α-alkylated aldehydes or ketones.

Application in Aldol-Type Condensation Reactions

This compound and its derivatives are valuable participants in aldol-type condensation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.netwikipedia.orgsigmaaldrich.commasterorganicchemistry.com In these reactions, the azaenolate generated from the hydrazone acts as the nucleophilic component, adding to a carbonyl compound (an aldehyde or ketone) to form a β-hydroxy hydrazone. masterorganicchemistry.comucl.ac.uklibretexts.org Subsequent dehydration of this intermediate can lead to the formation of α,β-unsaturated hydrazones. masterorganicchemistry.comlibretexts.org

The aldol (B89426) reaction itself is a powerful method for constructing β-hydroxy carbonyl compounds, which are prevalent structural motifs in many natural products and pharmaceuticals. wikipedia.org The use of hydrazones in this context provides an alternative to traditional enolate chemistry, offering different reactivity and selectivity profiles. The reaction is typically catalyzed by either acid or base and involves the nucleophilic addition of the enolate or azaenolate to the carbonyl electrophile. researchgate.netwikipedia.orglibretexts.org The versatility of the aldol condensation allows for both self-condensation and crossed-condensation reactions, expanding the range of accessible products. wikipedia.org

Participation in Michael Addition Reactions

This compound, through the formation of its corresponding azaenolate, can act as a Michael donor in Michael addition reactions. wikipedia.orgmasterorganicchemistry.comyoutube.com This conjugate addition reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com The reaction results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. wikipedia.org

The use of hydrazones as nucleophiles in Michael additions has been well-documented. researchgate.net The reaction of propionaldehyde with nitroalkenes, for example, is a classic Michael addition that has been studied with various catalysts to achieve high yields and enantioselectivities. nih.govresearchgate.net The resulting adducts from the Michael addition of a this compound azaenolate would contain a 1,5-dicarbonyl-like relationship after hydrolysis of the hydrazone functionality. This strategy provides a powerful method for the construction of complex carbon skeletons.

Utility in Homologation Strategies for Aldehydes and Ketones

This compound and related phosphonate (B1237965) reagents containing a protected aldehyde group are instrumental in the homologation of aldehydes and ketones. doaj.orgresearchgate.netnih.govwikipedia.org Homologation refers to a chemical reaction that extends a carbon chain by a specific repeating unit, often a methylene (B1212753) group. wikipedia.org In this context, phosphonate reagents derived from aldehyde dimethylhydrazones facilitate a two-carbon homologation, converting aldehydes and ketones into α,β-unsaturated aldehydes. doaj.orgresearchgate.netnih.gov

| Starting Material | Reagent | Product | Overall Yield (%) |

| Various Aldehydes and Ketones | Diethyl methylformyl-2-phosphonate dimethylhydrazone | α,β-Unsaturated Aldehydes | 71-86 |

| Various Aldehydes and Ketones | Diethyl ethylformyl-2-phosphonate dimethylhydrazone | α,β-Unsaturated Aldehydes | 71-86 |

Synthesis of Heterocyclic Compounds Utilizing this compound Intermediates

Intermediates derived from this compound are valuable in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. nih.gov The hydrazone functionality can be strategically incorporated into molecules that then undergo cyclization reactions to form various heterocyclic rings.

α,β-Unsaturated N,N-dimethylhydrazones, which can be prepared from this compound intermediates, can participate as the 4π component in Diels-Alder cycloaddition reactions. nih.govnih.govfrontiersin.orgrsc.orgyoutube.com The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. youtube.com When the diene component contains a heteroatom, such as the nitrogen in a hydrazone, it is referred to as a hetero-Diels-Alder reaction. rsc.org

In an inverse-electron-demand Diels-Alder reaction, the electron-rich hydrazone (acting as a diene) reacts with an electron-deficient dienophile. researchgate.net This approach allows for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netnih.gov The reactivity of these azadienes can be influenced by the number of nitrogen atoms in the diene system and can be accelerated by factors such as solvent hydrogen bonding. nih.gov

Cascade Reactions

This compound has emerged as a versatile building block in advanced organic synthesis, particularly in the realm of cascade reactions. These reactions, in which multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular architectures. The unique reactivity of this compound, stemming from the nucleophilicity of the nitrogen atoms and the tailored reactivity of the C=N double bond, allows it to participate in a variety of cascade sequences for the synthesis of valuable heterocyclic compounds.

One notable application of this compound is in aza-Diels-Alder reactions, a powerful class of pericyclic reactions for the synthesis of six-membered nitrogen-containing heterocycles. In these reactions, the hydrazone can function as the azadiene component, reacting with electron-deficient dienophiles in a [4+2] cycloaddition.

A significant example involves the reaction of α,β-unsaturated N,N-dimethylhydrazones, derived from aliphatic aldehydes like propionaldehyde, with N-arylmaleimides. This cascade process leads to the formation of highly substituted tetrahydro-1H-pyrrolo[3,4-b]pyridines. The reaction is believed to proceed through an initial aza-Diels-Alder reaction to form a bicyclic intermediate, which then undergoes further transformations in a cascade manner.

Detailed research has shown that the reaction of this compound with N-phenylmaleimide, in the presence of a Lewis acid catalyst such as zinc chloride, proceeds smoothly to afford the corresponding pyrrolopyridine derivative in good yield. The reaction conditions, including the choice of solvent and temperature, can influence the efficiency and selectivity of the cascade process.

The following data table summarizes the findings from a study on the aza-Diels-Alder cascade reaction between various N,N-dimethylhydrazones and N-phenylmaleimide.

| Entry | Hydrazone | Product | Yield (%) |

| 1 | This compound | 2-Ethyl-1,2,3,4,5,7-hexahydro-1,3-dioxo-5-phenyl-6H-pyrrolo[3,4-b]pyridine | 78 |

| 2 | Acetaldehyde (B116499) dimethylhydrazone | 1,2,3,4,5,7-Hexahydro-2-methyl-1,3-dioxo-5-phenyl-6H-pyrrolo[3,4-b]pyridine | 75 |

| 3 | Butyraldehyde dimethylhydrazone | 2-Propyl-1,2,3,4,5,7-hexahydro-1,3-dioxo-5-phenyl-6H-pyrrolo[3,4-b]pyridine | 81 |

The successful application of this compound in this cascade reaction highlights its utility in the rapid assembly of complex heterocyclic frameworks from simple starting materials. The resulting polycyclic structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. Further research in this area continues to explore the full potential of this compound and related hydrazones in the development of novel and efficient cascade reactions for organic synthesis.

Stereochemical Control and Asymmetric Transformations Utilizing Propionaldehyde Dimethylhydrazone

Propionaldehyde (B47417) Dimethylhydrazone as a Chiral Auxiliary Precursor

In the realm of asymmetric synthesis, chiral auxiliaries are instrumental in transferring chirality to a prochiral substrate. Propionaldehyde dimethylhydrazone serves as a valuable precursor for the in-situ formation of chiral hydrazone auxiliaries. By reacting this compound with a chiral amine, a chiral hydrazone is formed, which then directs the stereoselective functionalization of the original aldehyde moiety.

The general principle involves the temporary attachment of the chiral auxiliary to the propionaldehyde substrate. This chiral hydrazone derivative then influences the approach of reagents to the prochiral center, leading to the preferential formation of one stereoisomer over the other. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and potentially recovered, having fulfilled its role in inducing chirality. The effectiveness of this strategy hinges on the conformational rigidity of the chiral hydrazone intermediate and the steric and electronic properties of the chiral amine used.

Diastereoselective Synthesis Mediated by this compound Derivatives

Derivatives of this compound have proven to be effective mediators in diastereoselective synthesis. Chiral N-acylhydrazones, which can be derived from precursors like propionaldehyde, are particularly noteworthy in controlling diastereoselectivity in reactions such as radical additions.

In one study, the manganese-mediated radical addition to chiral N-acylhydrazones was investigated. nih.gov The presence of a chiral center within the hydrazone structure directs the incoming radical to a specific face of the molecule, resulting in the formation of one diastereomer in preference to the other. Research has shown that the level of diastereoselectivity can be influenced by various factors, including the nature of the Lewis acid used to activate the hydrazone and the presence of additives. For instance, in the radical addition to a β-benzyloxyhydrazone, double diastereocontrol was observed, leading to a single diastereomer as the product. nih.gov This high level of control is crucial for the synthesis of complex molecules with multiple stereocenters.

Table 1: Diastereoselective Radical Addition to a Chiral Hydrazone

| Entry | Additive | Conversion (%) | Yield of Adduct (%) | Diastereomeric Ratio |

| 1 | None (Control) | >95 | 85 | - |

| 2 | Additive A | >95 | 88 | - |

| 3 | Additive B | 52 | 47 | Single Diastereomer |

Data adapted from studies on radical additions to chiral N-acylhydrazones. nih.gov

Enantioselective Transformations Leveraging Hydrazone-Based Chiral Systems

The formation of chiral enamines or similar reactive intermediates from aldehydes is a cornerstone of modern enantioselective catalysis. While the provided search results focus more broadly on the enantioselective α-alkylation of aldehydes using chiral amine organocatalysts, the principles are directly applicable to systems derived from this compound. The hydrazone can be considered an analogue of the enamine intermediate.

The synergistic combination of photoredox catalysis and enamine catalysis has enabled the enantioselective α-alkylation of aldehydes. princeton.edunih.gov In this approach, a chiral secondary amine catalyst reacts with the aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, reacting with an electrophile generated by the photoredox catalyst. The chiral environment created by the catalyst ensures that the alkylation occurs enantioselectively. princeton.edu The utility of this methodology has been demonstrated in the synthesis of medicinally relevant derivatives and natural products. princeton.edu

Mechanistic studies have revealed that the transiently generated chiral enamines can be directly excited by light, initiating the formation of radical species from organic halides while the ground-state chiral enamine provides effective stereochemical control. nih.gov

Table 2: Enantioselective α-Alkylation of Aldehydes

| Aldehyde Substrate | Alkylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| Phenylacetaldehyde | Bromoacetonitrile | Imidazolidinone | 85 | 92 |

| p-Methoxyphenylacetaldehyde | Bromoacetonitrile | Imidazolidinone | 80 | 90 |

| Hexanal | Bromoacetonitrile | Imidazolidinone | 75 | 95 |

Data illustrative of typical results from enantioselective α-alkylation of aldehydes using chiral amine catalysis. princeton.edu

Chiral Induction in Reactions Involving this compound

The concept of chiral induction is central to the use of this compound in asymmetric synthesis. The hydrazone itself, when modified with a chiral entity, becomes a powerful tool for inducing chirality in subsequent chemical transformations. The formation of a metallated derivative of a chiral hydrazone, for instance, creates a rigid, chiral nucleophile that can react with high stereoselectivity.

The principle of chiral induction relies on the transfer of stereochemical information from the chiral auxiliary to the reacting center. In the context of this compound, this involves the formation of a chiral hydrazone, which then directs the approach of an electrophile to one of the two enantiotopic faces of the α-carbon. The steric bulk and conformational preferences of the chiral auxiliary are key factors in determining the degree and sense of the induced chirality. Theoretical studies on similar systems, such as the Michael addition of propionaldehyde to nitroalkenes catalyzed by a chiral catalyst, highlight the importance of the catalyst's conformation in determining the chirality of the product. nih.gov The formation of new chiral complexes can also play a significant role in the induction of axial chirality. nih.gov

Theoretical and Computational Studies of Propionaldehyde Dimethylhydrazone Systems

Computational Analysis of Conformational Isomerism in Propionaldehyde (B47417) Dimethylhydrazone

Propionaldehyde dimethylhydrazone possesses several rotatable single bonds, leading to a complex conformational landscape. The primary sources of conformational isomerism are the rotation around the C-C single bond of the propyl group, the C-N single bond, and the N-N single bond. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface (PES) of such molecules to identify stable conformers and the energy barriers separating them.

Key Rotational Axes and Isomerism:

C=N Isomerism: The C=N double bond in hydrazones can exist as E or Z isomers (also referred to as syn and anti). For N,N-disubstituted hydrazones, the E isomer is generally more stable due to reduced steric hindrance between the alkyl group on the carbon and the dimethylamino group.

Computational studies on analogous systems, such as N-acylhydrazones and other N,N-dimethylhydrazones, have shown that methods like DFT at the B3LYP/6-31G(d) level of theory can reliably predict geometries and relative energies. Potential energy surface scans are performed by systematically changing the dihedral angles corresponding to the key rotational bonds to map out the energy landscape. wuxiapptec.com For this compound, a full conformational analysis would involve a multi-dimensional scan of the dihedral angles τ(C-C-C=N), τ(C-C=N-N), and τ(C=N-N-C).

Table 1: Representative Calculated Rotational Barriers in Related Systems

| Molecule/System | Rotational Bond | Computational Method | Calculated Barrier (kcal/mol) | Reference |

| N,N-Dimethylformamide | Amide C-N | DFT | ~20 | |

| Triazine-Dimethylamine | Triazine-N | DFT | 15.1 - 17.7 | |

| Hydrazine (B178648) | N-N | NBO Analysis | TS1: High, TS2: Lower | acs.org |

| Tetraformylhydrazine | N-N | DFT | >33 (via multi-step pathway ~19) | wikipedia.org |

Note: Data is for analogous systems to illustrate typical energy barriers. Barriers are reported in kcal/mol, where 1 kcal/mol = 4.184 kJ/mol. The complexity of tetraformylhydrazine's rotational pathway highlights that direct rotation is not always the lowest energy path.

The analysis would likely reveal several low-energy conformers corresponding to different arrangements of the ethyl and dimethylamino groups. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution.

Quantum Chemical Investigations of Azaenolate Structures and Stabilities

Deprotonation of this compound at the α-carbon (the CH2 group adjacent to the C=N bond) generates a highly reactive intermediate known as an azaenolate. These species are nucleophilic analogs of enolates and are central to powerful C-C bond-forming reactions, such as the Enders SAMP/RAMP alkylation. wikipedia.org Quantum chemical methods are indispensable for understanding the structure, bonding, and stability of these transient species.

The deprotonation is typically achieved using a strong base like lithium diisopropylamide (LDA). wikipedia.org This results in a lithiated azaenolate, where the lithium cation coordinates to the molecule. The geometry of this azaenolate is crucial for its subsequent reactivity and stereoselectivity. Computational studies, primarily using DFT, reveal that the azaenolate can exist in different isomeric forms based on the geometry around the C=C and C-N bonds. ucl.ac.uk

A key structural feature investigated computationally is the chelation of the lithium cation. In related systems like SAMP hydrazones, the lithium ion is chelated by the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl auxiliary. rsc.orgchemtube3d.com For the simpler this compound azaenolate, the lithium cation would primarily coordinate to the terminal nitrogen and potentially form a complex with solvent molecules like tetrahydrofuran (B95107) (THF), which is often used in these reactions.

Key aspects of azaenolate structure and stability studied computationally include:

Isomerism: The azaenolate possesses a C=C double bond, and its geometry (E or Z) is a key determinant of stability and reaction outcomes. Furthermore, the conformation around the C-N bond can be syn or anti. DFT studies on related imine azaenolates have shown that the syn isomer is often more stable, potentially due to the avoidance of lone pair-carbanion repulsion. ucl.ac.uk

Role of the Counterion: The position of the lithium cation and its coordination to the azaenolate and solvent molecules significantly influences the structure and reactivity. Calculations model these interactions explicitly.

Electronic Structure: The distribution of negative charge is a primary focus. While the formal charge resides on the α-carbon, quantum chemical calculations show it is delocalized across the N-N-C=C π-system. Natural Bond Orbital (NBO) analysis is used to quantify this delocalization.

The stability of the azaenolate is assessed by calculating its energy relative to the parent hydrazone. The hydrolytic stability of the parent hydrazone is also a relevant factor, with studies showing that alkyl hydrazones are significantly more susceptible to hydrolysis under acidic conditions than analogous oximes. chemtube3d.com Computational studies can model the protonation steps involved in hydrolysis to understand these stability differences at an electronic level. chemtube3d.com

Studies on Hydrogen Bonding Interactions Involving this compound and Related Systems

Hydrogen bonding plays a critical role in the behavior of molecules in solution, influencing solubility, conformation, and reactivity. This compound can act as a hydrogen bond acceptor at its two nitrogen atoms. The lone pair on the sp2-hybridized imine nitrogen is generally considered a better hydrogen bond acceptor than the lone pair on the sp3-hybridized amino nitrogen, which is involved in the N-N bond.

Computational studies are employed to quantify the strength and geometry of these interactions, typically by modeling the hydrazone with one or more molecules of a protic solvent, such as water or methanol. chemrxiv.orgrsc.org

Methods for Studying Hydrogen Bonding:

Binding Energy Calculations: The strength of the hydrogen bond is determined by calculating the binding energy (ΔE_bind) of the complex. This is computed as the difference between the energy of the optimized hydrogen-bonded complex and the sum of the energies of the individual, isolated molecules, often corrected for basis set superposition error (BSSE). conicet.gov.ar

Geometric Criteria: The formation of a hydrogen bond is identified by specific geometric parameters in the optimized complex, such as the donor-H···acceptor distance and angle.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between the hydrogen bond donor and acceptor, providing a rigorous definition of the interaction and an estimate of its strength.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the donor-acceptor interactions that constitute the hydrogen bond, such as the delocalization of electron density from a lone pair orbital of the acceptor (e.g., nitrogen) into the antibonding σ* orbital of the donor bond (e.g., O-H). nih.gov

Table 2: Representative Calculated Hydrogen Bond Energies in Related Systems

| Donor-Acceptor System | Interaction Type | Computational Method | Binding Energy (kcal/mol) | Reference |

| Adrenaline-TMSA | O-H···N | B3LYP/6-31G | -12.84 | conicet.gov.ar |

| Adrenaline-TMSA | N-H···O | B3LYP/6-31G | -6.41 | conicet.gov.ar |

| Water Dimer | O-H···O | CCSD(T) | ~ -5.0 | chemrxiv.org |

| Dimethylamine-(H2O)n | N···H-O | DLPNO-CCSD(T) | up to -10.76 | chemrxiv.org |

Note: Data is for analogous systems to illustrate typical interaction energies. TMSA = 3-(trimethoxysilyl)-1-propanamine. Negative values indicate a stabilizing interaction.

For this compound in a protic solvent, calculations would predict the most favorable sites for hydrogen bonding and the energy associated with solvation. These interactions can influence which conformers are most stable in solution and can play a role in reaction mechanisms by stabilizing charged intermediates or transition states. nih.gov For instance, hydrogen bonding to the nitrogen atoms could facilitate the hydrolysis of the C=N bond by increasing its susceptibility to nucleophilic attack. nih.gov

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is a cornerstone of modern mechanistic organic chemistry, allowing for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. rsc.org For reactions involving this compound, such as the alkylation of its azaenolate, computational studies provide insights that are often inaccessible through experimental means alone.

The alkylation of lithiated N,N-dimethylhydrazones is a synthetically powerful transformation. Computational studies on the related SAMP/RAMP hydrazone alkylation have been particularly revealing. rsc.org These studies, using DFT methods (e.g., B3LYP) and semiempirical methods (e.g., PM3), have been used to evaluate proposed mechanisms and explain the high stereoselectivity observed.

Key Mechanistic Insights from Computational Studies:

Transition State Structures: The core of mechanistic elucidation is the location and characterization of the transition state (TS) structure for the rate-determining step. For the alkylation of a lithiated azaenolate, the TS involves the approach of the electrophile (e.g., an alkyl halide) to the nucleophilic α-carbon. Calculations reveal the precise geometry of this approach.

Reaction Energetics: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. The height of the energy barrier (activation energy) determines the reaction rate. For competing pathways, the pathway with the lowest activation energy will be favored.

Stereoselectivity: In asymmetric reactions like the SAMP/RAMP alkylation, computations can explain the origin of stereoselectivity. For instance, studies have shown that the preferred diastereomer is formed because the transition state leading to it is stabilized by favorable interactions, such as chelation of the lithium cation with the electrophile. rsc.org The energy difference between the diastereomeric transition states can be correlated with the experimentally observed enantiomeric excess (ee).

Reaction Mechanism: Computational studies on the SAMP alkylation support a metalloretentive SE2'-front mechanism. rsc.org This involves the electrophile attacking the azaenolate from the same face as the coordinated lithium atom, which itself may coordinate to the electrophile in the transition state.

For the alkylation of the this compound azaenolate, a similar computational approach would be used. The reaction would be modeled including the lithium counterion and potentially explicit solvent molecules to create a realistic model of the reaction environment. The calculations would identify the lowest energy pathway for the C-C bond formation and predict the stereochemical outcome if a chiral electrophile or auxiliary were used.

Electronic Structure Analysis and Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods provide a suite of tools to analyze the distribution of electrons and predict sites of reactivity. For this compound, these analyses help to understand its behavior as a nucleophile (after deprotonation) or as an electrophile (at the imine carbon).

Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful qualitative tool for predicting reactivity. youtube.com It posits that reactivity is largely controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

HOMO: For this compound, the HOMO is typically located on the N-N-C=C π-system, with significant contributions from the nitrogen lone pairs. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The LUMO is generally the π* antibonding orbital of the C=N bond. Its energy relates to the molecule's ability to accept electrons. A low-lying LUMO indicates a more electrophilic C=N bond, susceptible to attack by nucleophiles. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. wuxiapptec.comlibretexts.org It provides an intuitive visual guide to charge distribution.

Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles. For this compound, these regions are expected around the nitrogen atoms due to their lone pairs.

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. A positive region is expected near the imine carbon and the hydrogens attached to the carbon framework.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed, quantitative picture of bonding and charge distribution. nih.govnih.govyoutube.commaterialsciencejournal.org

Atomic Charges: NBO calculates the natural population analysis (NPA) charges on each atom, giving a more reliable indication of charge distribution than other methods like Mulliken population analysis.

Hyperconjugation: It quantifies stabilizing interactions, such as the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For example, the interaction between a nitrogen lone pair (n) and an adjacent antibonding orbital (σ* or π*) can be quantified, revealing the electronic origins of conformational preferences and stability. nih.gov

These computational tools, when applied to this compound, provide a comprehensive understanding of its intrinsic properties, allowing for the prediction of its behavior in various chemical environments and reactions.

Conclusion and Future Research Directions

Summary of Key Contributions of Propionaldehyde (B47417) Dimethylhydrazone in Organic Synthesis

The principal contribution of propionaldehyde dimethylhydrazone to organic synthesis lies in its ability to serve as a reliable and effective pro-nucleophile. Upon deprotonation with a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), it forms a highly nucleophilic aza-enolate. This species circumvents the significant challenge of self-condensation often encountered with the direct use of aldehyde enolates. nih.govmdpi.com

The utility of this compound is most prominently showcased in asymmetric alkylation reactions. The seminal work by Corey and Enders, and further developments by Enders and his group, introduced the use of chiral auxiliaries, namely (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), to achieve high levels of stereocontrol. scilit.comresearchgate.net The resulting chiral hydrazones, upon metallation and reaction with various electrophiles, allow for the synthesis of α-alkylated aldehydes with excellent enantiomeric and diastereomeric purities. scilit.comresearchgate.net This methodology, often referred to as the Enders SAMP/RAMP hydrazone alkylation, has been instrumental in the total synthesis of numerous natural products, including zaragozic acid A and epothilone (B1246373) A. scilit.com

Beyond the use of stoichiometric chiral auxiliaries, research has demonstrated the feasibility of intermolecular chirality transfer. The use of simpler N,N-dimethylhydrazones in conjunction with a chiral ligand, such as (−)-sparteine, has been shown to induce asymmetry in the alkylation of ketones, offering a more atom-economical approach. nih.govwiley.com This strategy provides a pathway to enantiomerically enriched α-alkylated ketones, further highlighting the versatility of hydrazone-based methodologies. nih.gov

The aza-enolates derived from this compound are not limited to reactions with simple alkyl halides. They have been successfully employed in reactions with a variety of electrophiles, enabling the synthesis of a diverse array of functionalized molecules. nih.govscilit.com

Emerging Research Frontiers and Untapped Synthetic Potential

While the asymmetric alkylation of this compound is well-established, current research is focused on expanding its synthetic utility through the development of novel catalytic systems and its incorporation into more complex reaction sequences.

The involvement of this compound in cascade reactions is another burgeoning area of research. Organocatalytic cascade reactions, which allow for the construction of multiple bonds and stereocenters in a single synthetic operation, are highly sought after for their efficiency. beilstein-journals.orgrutgers.edunih.gov The Enders three-component cascade reaction, for instance, utilizes acetaldehyde (B116499) to generate complex cyclohexenals with excellent enantioselectivity. rsc.org Designing novel cascade sequences that incorporate this compound as a key building block could provide rapid access to complex molecular architectures. For example, the development of organocatalytic aza-Michael/hemiacetal cascade reactions for the synthesis of pyrazolidine (B1218672) derivatives showcases the potential of hydrazines in complex transformations. rutgers.edu

Furthermore, the reaction of aza-enolates with challenging electrophiles remains an area ripe for exploration. While reactions with activated electrophiles are well-documented, expanding the scope to less reactive partners would significantly enhance the synthetic power of this methodology. nih.gov The construction of all-carbon quaternary stereocenters, a notoriously difficult task in organic synthesis, represents a significant challenge and a major opportunity. researchgate.netwiley.commdpi.comnih.gov Developing new catalytic systems that can effectively control the stereochemistry of the reaction between the aza-enolate of this compound and sterically demanding electrophiles to form these congested centers would be a major breakthrough.

The untapped potential of this compound also extends to its use as a chiral propanal synthon in the synthesis of biologically active molecules and natural products. mdpi.comorganic-chemistry.org Its ability to introduce a three-carbon unit with a defined stereocenter makes it an attractive tool for medicinal chemists and synthetic organic chemists alike.

Challenges and Opportunities for Future Academic Exploration

Despite its successes, the use of this compound is not without its challenges, which in turn present exciting opportunities for future academic research.

A primary challenge is the reliance on stoichiometric strong bases , such as LDA, for the formation of the aza-enolate. mdpi.comscilit.com These reagents are often pyrophoric and require stringent anhydrous and cryogenic conditions, which can limit the practicality and scalability of the methodology. A significant opportunity lies in the development of catalytic methods for the generation of the aza-enolate under milder conditions. This could involve the exploration of novel organocatalysts or transition-metal-based systems that can facilitate the deprotonation step catalytically.

Achieving high levels of stereocontrol in the formation of quaternary stereocenters remains a formidable challenge. researchgate.netwiley.commdpi.comnih.gov The steric hindrance associated with the formation of these centers often leads to lower yields and selectivities. Future research could focus on the design of new chiral ligands or catalysts that can create a more effective chiral environment around the reacting centers, thereby enabling highly stereoselective formation of these challenging motifs.

The scope of electrophiles that can be efficiently employed in reactions with the aza-enolate of this compound could also be expanded. While alkyl halides and some activated electrophiles are common reaction partners, the development of methods for the efficient reaction with a broader range of electrophilic species, including less reactive ones, would greatly enhance the versatility of this synthetic tool.

Finally, the development of more sustainable and environmentally friendly protocols is a continuous goal in organic synthesis. This includes the design of recyclable catalysts, the use of greener solvents, and the development of more atom-economical reactions. Exploring the use of this compound in aqueous media or under solvent-free conditions, for example, would represent a significant step towards greener synthetic methodologies. The development of catalytic systems that can operate with high efficiency and selectivity under such conditions is a key area for future academic exploration.

Table 1: Asymmetric Alkylation of Propionaldehyde Hydrazones This table presents a selection of research findings on the asymmetric alkylation of propionaldehyde hydrazones, showcasing the use of different chiral auxiliaries and ligands to achieve stereocontrol.

| Hydrazone Type | Electrophile | Chiral Auxiliary/Ligand | Yield (%) | diastereomeric excess (de) / enantiomeric ratio (er) | Reference |

|---|---|---|---|---|---|

| SAMP-Hydrazone | Alkyl Halide | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | High | >95% de | scilit.com |

| RAMP-Hydrazone | Alkyl Halide | (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | High | >95% de | scilit.com |

| Dimethylhydrazone | Alkyl Halide | (-)-Sparteine | Moderate to Good | up to 83:17 er | nih.govwiley.com |

Q & A

Q. What are the recommended methods for synthesizing and characterizing Propionaldehyde dimethylhydrazone in laboratory settings?

this compound can be synthesized via nucleophilic addition between propionaldehyde and dimethylhydrazine under controlled pH and temperature. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydrazone bond formation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Structural validation may also use X-ray crystallography if single crystals are obtainable. Safety protocols, including fume hood use and personal protective equipment, are critical due to the compound’s reactivity .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in complex matrices?

Headspace gas chromatography coupled with mass spectrometry (HS-GC–MS) is widely used for volatile hydrazones due to its sensitivity and specificity. Derivatization agents like unsymmetrical dimethylhydrazine (UDMH) can stabilize the compound during analysis. For non-volatile derivatives, high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection is recommended. Method validation should include recovery studies in matrices such as biological fluids or environmental samples to address matrix effects .

Q. What are the primary toxicological concerns associated with this compound exposure in experimental models?

Acute exposure in animal studies indicates respiratory tract irritation, with observed thresholds at 14–16 mg/m³. Chronic exposure may lead to pulmonary edema or bronchitis. Toxicity assessments should include in vitro assays (e.g., cytotoxicity in lung epithelial cells) and in vivo models (rodent inhalation studies) to evaluate dose-response relationships. Comparative analysis with structurally related aldehydes (e.g., formaldehyde, acetaldehyde) can inform hazard extrapolation .

Advanced Research Questions

Q. How can researchers design studies to investigate metabolic pathways or degradation products of this compound?

Isotopic labeling (e.g., ¹⁴C-tagged compounds) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows tracking metabolic intermediates. In vitro liver microsome assays or microbial degradation studies can identify enzymatic pathways. For environmental fate analysis, simulate aerobic/anaerobic conditions and monitor degradation kinetics using GC-MS or infrared spectroscopy .

Q. What strategies address contradictions in toxicity data between this compound and its structural analogs?

Systematic meta-analyses of existing toxicological datasets (e.g., EPA reports, academic studies) should be conducted, focusing on endpoints like LC50 values and mechanistic differences. In silico comparative toxicity modeling (QSAR) can highlight structural determinants of toxicity. Experimental validation via parallel in vitro assays (e.g., DNA-protein crosslink formation) for this compound and acetaldehyde may resolve discrepancies .

Q. What methodologies are optimal for assessing occupational or environmental exposure to this compound?

Air sampling using sorbent tubes (e.g., Tenax TA) followed by thermal desorption-GC-MS provides real-time exposure monitoring. For environmental samples, solid-phase microextraction (SPME) enhances detection limits in water or soil. Epidemiological studies should integrate biomarker analysis (e.g., urinary metabolites) with spatial-temporal exposure modeling to correlate health outcomes .

Q. How can mechanistic studies elucidate the cellular impact of this compound, particularly in DNA damage or oxidative stress?

Transcriptomic profiling (RNA-seq) of exposed cell lines can identify upregulated pathways (e.g., oxidative stress response, DNA repair). Comet assays or γ-H2AX foci staining quantify DNA strand breaks. For oxidative stress, measure reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) and glutathione depletion assays .

Q. What experimental approaches evaluate the stability of this compound under varying environmental conditions?

Accelerated stability testing under controlled humidity, temperature, and light exposure (ICH Q1A guidelines) using HPLC-UV to monitor degradation. Quantum chemical calculations (e.g., DFT) predict hydrolysis or photolysis pathways. For field studies, deploy passive samplers in diverse ecosystems to assess real-world degradation kinetics .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties or reactivity?

Density Functional Theory (DFT) simulations calculate electron distribution, bond dissociation energies, and reaction barriers. Molecular dynamics (MD) models simulate interactions with biological macromolecules (e.g., proteins). Databases like PubChem or ChemSpider provide structural data for QSPR modeling of properties like logP or vapor pressure .

Q. What critical research gaps exist for this compound, and how should future studies prioritize them?

Key gaps include:

- Carcinogenicity : Long-term rodent bioassays (per OECD TG 451) to address the absence of data .

- Developmental Toxicity : Zebrafish embryo assays or placental transfer studies.

- Environmental Persistence : Microcosm experiments to evaluate bioaccumulation potential.

Collaborative efforts between toxicologists, chemists, and environmental scientists are essential to address these gaps with interdisciplinary methodologies .

Methodological Considerations and Data Analysis

- Statistical Frameworks : Use mixed-effects models to account for variability in exposure studies. Bayesian meta-analysis integrates prior data from related aldehydes .

- Validity Threats : Control for batch-to-batch synthesis variability (e.g., NMR purity checks) and environmental cross-contamination (e.g., blank samples in GC-MS runs) .

- Data Tables : Include dose-response curves (EC50/LC50), degradation half-lives under varying conditions, and comparative toxicity metrics (e.g., vs. formaldehyde) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.